Receptor Activity Profile: 3-Methylhistamine is Inactive at Conventional Histamine Receptors Unlike Histamine and Selective Analogs
3-Methylhistamine (N-3-methylhistamine) is established as inactive on conventional histamine H1 and H2 receptors, a finding that directly contrasts with histamine and other receptor-selective methylhistamine analogs such as 2-methylhistamine (H1 agonist), 4-methylhistamine (H4 agonist, Ki = 7.0 ± 1.2 nM at H4R), and α-methylhistamine (H3 agonist, Kd = 50.3 nM). Despite lacking receptor activity, 3-methylhistamine was as active as histamine in inhibiting lymphocyte transformation within the same concentration range (10^-4 to 10^-3 M), providing a receptor-independent functional readout [1]. This null receptor activity has been further confirmed by its inability to mimic histamine's effect in serotonergic neurons of the dorsal raphe nucleus [2].
| Evidence Dimension | Histamine receptor functional activity (H1/H2) |
|---|---|
| Target Compound Data | 3-Methylhistamine: Inactive on conventional H1/H2 receptors; does not mimic histamine in dorsal raphe nucleus [1][2] |
| Comparator Or Baseline | Histamine: Broad H1-H4 agonist activity; 2-Methylhistamine: Selective H1 agonist; 4-Methylhistamine: H4R agonist, Ki = 7.0 ± 1.2 nM [3]; α-Methylhistamine: H3 agonist, Kd = 50.3 nM, >200-fold selectivity over H4 |
| Quantified Difference | Qualitative: 3-methylhistamine produces no detectable H1/H2/H3/H4 receptor activation vs. nanomolar-range EC50/Kd for comparator agonists |
| Conditions | Multiple independent assays: lymphocyte transformation assay (concanavalin A-stimulated guinea-pig lymphocytes), dorsal raphe nucleus serotonergic neuron recordings, consensus from Ganellin (1980) receptor classification |
Why This Matters
3-Methylhistamine enables receptor-independent functional experiments as a validated negative control probe; substituting it with any receptor-active methylhistamine would introduce confounding H1, H2, H3, or H4 receptor-mediated effects.
- [1] Beets, J.L. & Dale, M.M. (1979). Inhibition of Guinea‐pig Lymphocyte Activation by Histamine and Histamine Analogues. British Journal of Pharmacology, 66(3), 365-372. doi:10.1111/j.1476-5381.1979.tb10839.x View Source
- [2] Lakoski, J.M. & Aghajanian, G.K. (1983). Effects of histamine, H1- and H2-receptor antagonists on the activity of serotonergic neurons in the dorsal raphe nucleus. Journal of Pharmacology and Experimental Therapeutics, 227(2), 517-523. PMID: 6631725. View Source
- [3] Lim, H.D., van Rijn, R.M., Ling, P., Bakker, R.A., Thurmond, R.L., Leurs, R. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321. View Source
